molecular formula C8H9NO2 B1293517 2-Phenoxyacetamide CAS No. 621-88-5

2-Phenoxyacetamide

Cat. No.: B1293517
CAS No.: 621-88-5
M. Wt: 151.16 g/mol
InChI Key: AOPRXJXHLWYPQR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Phenoxyacetamide, also known as Phenoxyacetamide, has been identified to primarily target Monoamine Oxidases (MAOs) and the Wnt-depalmitoleating enzyme NOTUM .

MAOs are a family of FAD-containing enzymes that play a crucial role in the oxidative deamination of biogenic and xenobiotic amines . They are important targets for antidepressant drugs .

NOTUM is a carboxylesterase that mediates the O-depalmitoleoylation of Wnt proteins, resulting in the suppression of Wnt signaling . This makes NOTUM a significant target for drugs aiming to restore Wnt signaling in disease models where NOTUM overactivity is an underlying cause .

Mode of Action

This compound analogues have been synthesized and evaluated for their inhibitory potency towards MAOs . They inhibit MAO-A and MAO-B enzymes, thereby preventing the breakdown of monoamine neurotransmitters and enhancing their availability .

As for NOTUM, this compound binds in the palmitoleate pocket of the enzyme, inhibiting its activity . This inhibition prevents the depalmitoleoylation of Wnt proteins, thereby restoring Wnt signaling .

Biochemical Pathways

The inhibition of MAOs by this compound impacts the biochemical pathways involving monoamine neurotransmitters . By inhibiting the breakdown of these neurotransmitters, their availability in the synaptic cleft is enhanced, which can alter mood and behavior .

In the case of NOTUM, the inhibition of this enzyme by this compound affects the Wnt signaling pathways . Wnt proteins play key roles in adult stem cell biology and embryonic development . The restoration of Wnt signaling can have significant effects on these processes .

Pharmacokinetics

The pharmacokinetics of this compound and its major metabolite, phenoxyacetic acid, have been studied in rats . The compound was found to be rapidly absorbed and extensively metabolized to form phenoxyacetic acid . After multiple dosing, the exposures of this compound and phenoxyacetic acid were decreased, presumably due to the induction of their metabolizing enzymes .

Result of Action

The inhibition of MAOs by this compound can lead to an increase in the availability of monoamine neurotransmitters, which can have antidepressant effects .

The inhibition of NOTUM by this compound can restore Wnt signaling, which can have significant effects on adult stem cell biology and embryonic development .

Biochemical Analysis

Biochemical Properties

2-Phenoxyacetamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. One notable interaction is with the enzyme NOTUM, a carboxylesterase that mediates the depalmitoleoylation of Wnt proteins. By inhibiting NOTUM, this compound can restore Wnt signaling, which is crucial for various cellular processes, including stem cell proliferation and tissue regeneration . This interaction highlights the compound’s potential in therapeutic applications, especially in diseases where Wnt signaling is dysregulated.

Cellular Effects

This compound has been shown to exert significant effects on various cell types. In HepG2 liver cancer cells, it acts as a potent apoptotic inducer by inhibiting the enzyme PARP-1, leading to increased apoptotic cell death . This compound also influences cell signaling pathways, such as the Wnt/β-catenin pathway, by inhibiting NOTUM and thereby promoting Wnt signaling . These effects on cell function and signaling pathways underscore the compound’s potential as a therapeutic agent in cancer treatment and regenerative medicine.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. For instance, its inhibition of NOTUM involves binding to the enzyme’s palmitoleate pocket, which prevents the depalmitoleoylation of Wnt proteins . This inhibition restores Wnt signaling, leading to various downstream effects, including changes in gene expression and cellular metabolism. Additionally, the compound’s interaction with PARP-1 in HepG2 cells results in the inhibition of this enzyme, promoting apoptosis through both intrinsic and extrinsic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is rapidly metabolized in an NADPH-independent manner, which may affect its stability and long-term efficacy . Despite this rapid metabolism, the compound has demonstrated sustained effects on cellular function, particularly in promoting apoptosis in cancer cells and restoring Wnt signaling in disease models . These findings suggest that while the compound may degrade over time, its initial impact on cellular processes can be significant.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of the compound have been associated with increased cytotoxicity and apoptotic activity in cancer cells . At very high doses, there may be toxic or adverse effects, which necessitates careful dosage optimization in therapeutic applications. Studies in animal models have shown that the compound’s efficacy and safety profile can be dose-dependent, highlighting the importance of determining the optimal dosage for specific therapeutic contexts.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is rapidly metabolized in an NADPH-independent manner, suggesting a common metabolic liability associated with its scaffold

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound can significantly impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s efficacy in inhibiting enzymes like NOTUM and PARP-1, thereby affecting its overall therapeutic potential.

Preparation Methods

2-Phenoxyacetamide can be synthesized through various methods. One common synthetic route involves the reaction of phenol with chloroacetic acid to form phenoxyacetic acid, which is then converted to its corresponding acyl chloride using thionyl chloride. The acyl chloride is subsequently reacted with ammonia to yield this compound .

Industrial Production Method:

    Phenol to Phenoxyacetic Acid:

    Phenoxyacetic Acid to Acyl Chloride:

    Acyl Chloride to this compound:

Chemical Reactions Analysis

2-Phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phenoxyacetic acid.

    Reduction: It can be reduced to form phenoxyethylamine.

    Substitution: It can undergo nucleophilic substitution reactions.

Comparison with Similar Compounds

2-Phenoxyacetamide can be compared with other similar compounds such as:

    Phenoxyacetic Acid: Both compounds share a phenoxy group, but phenoxyacetic acid has a carboxylic acid functional group instead of an amide group.

    Phenoxyethylamine: This compound has an amine functional group instead of an amide group.

    Phenoxyacetyl Chloride: This compound has an acyl chloride functional group instead of an amide group.

Uniqueness: this compound is unique due to its amide functional group, which imparts different chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPRXJXHLWYPQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060741
Record name Acetamide, 2-phenoxy-
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730254
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

621-88-5
Record name Phenoxyacetamide
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Record name Phenoxyacetamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenoxyacetamide
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Record name Acetamide, 2-phenoxy-
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Record name Acetamide, 2-phenoxy-
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Record name 2-phenoxyacetamide
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Record name PHENOXYACETAMIDE
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Synthesis routes and methods I

Procedure details

DMF (20 ml) was added to 1-(4-hydroxyphenyl)ethanone (1.81 g, 13.3 mmol), 2-bromo-N-(4-bromophenyl)acetamide (3.00 g, 10.2 mmol), and potassium carbonate (4.25 g, 30.7 mmol), and the mixture was stirred at room temperature for 16 hrs. The reaction mixture was diluted with ethyl acetate, washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the obtained residue was purified by alumina column chromatography (developing solvent; ethyl acetate), and powderized with ethyl acetate-diisopropyl ether (1:5) to give a phenoxyacetamide derivative (3.44 g). The title compound was obtained by similar operations as in Reference Example 20, Reference Example 21, Example 10 and Example 6 and using this compound.
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 4-hydroxy-3-methoxybenzaldehyde (2.02 g, 13.3 mmol), 2-bromo-N-(4-bromophenyl)acetamide (3.00 g, 10.2 mmol) and potassium carbonate (2.12 g, 15.4 mmol) was added propionitrile (10 ml), and the mixture was stirred at 80° C. for one day. The reaction mixture was diluted with ethyl acetate, washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the obtained residue was purified by alumina column chromatography (developing solvent; ethyl acetate), and powderized with ethyl acetate-diisopropyl ether (1:5) to give a phenoxyacetamide derivative (2.93 g). The title compound was obtained by similar operations as in Reference Example 43 and Example 6 and using this compound.
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of phenoxyacetyl chloride (6.18 g, 36.2 mmol) in 175 mL of THF was added 75 mL of NH4OH over 15 minutes. The reaction was stirred for 16 hours at 23° C. then concentrated under reduced pressure. The crude product was dissolved in 200 mL of EtOAc and washed with 100 mL of 2 N HCL, 100 mL NaHCO3, and 100 mL of brine. The organic phase was dried over Na2SO4 and concentrated. The product was purified by recrystallization from EtOAc/hexanes to provide 4.05 g (74% yield) of the desired product as a white powder.
Quantity
6.18 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
175 mL
Type
solvent
Reaction Step One
Yield
74%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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